molecular formula C5H3BrF3N3O2 B3252539 5-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 2171323-67-2

5-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No. B3252539
CAS RN: 2171323-67-2
M. Wt: 274.00
InChI Key: LTBPFAPIPDLTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a pyrazole derivative that has a nitro group and a trifluoroethyl group attached to the pyrazole ring.

Mechanism of Action

The mechanism of action of 5-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, leading to the suppression of inflammation and the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of certain inflammatory cytokines, which are involved in the development of various diseases. It has also been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole in lab experiments include its high potency and selectivity, which make it an ideal candidate for drug development. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 5-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the elucidation of its mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, further research is needed to explore the limitations of this compound and to develop new methods for its synthesis and purification.

Scientific Research Applications

5-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several potential scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential use in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

5-bromo-3-nitro-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3N3O2/c6-3-1-4(12(13)14)10-11(3)2-5(7,8)9/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBPFAPIPDLTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1[N+](=O)[O-])CC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Reactant of Route 5
5-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Reactant of Route 6
5-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.